5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane
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Overview
Description
5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes a methoxymethyl group and an isopropyl group attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound without the methoxymethyl and isopropyl groups.
2,5-Dimethyl-1,3-dioxane: Similar structure but with methyl groups instead of methoxymethyl and isopropyl groups.
5-Methyl-2-(propan-2-yl)-1,3-dioxane: Similar structure but with a methyl group instead of a methoxymethyl group.
Uniqueness
5-(Methoxymethyl)-2-(propan-2-yl)-1,3-dioxane is unique due to the presence of both methoxymethyl and isopropyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
58619-95-7 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C9H18O3/c1-7(2)9-11-5-8(4-10-3)6-12-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
KJCQPJXLIQKCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(CO1)COC |
Origin of Product |
United States |
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